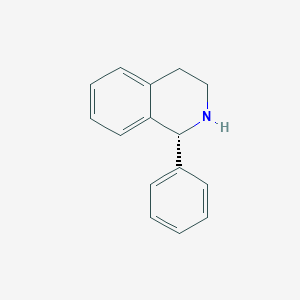

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTRSEDVLBBFJZ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362553 | |

| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180272-45-1 | |

| Record name | (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Elucidating the Molecular Architecture of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key chiral intermediate in the synthesis of various pharmacologically active compounds, including the M3 muscarinic receptor antagonist Solifenacin. This document details the analytical techniques and experimental data essential for confirming the chemical identity, purity, and absolute stereochemistry of this important building block.

Introduction

This compound (C₁₅H₁₅N, Molar Mass: 209.29 g/mol ) is a heterocyclic amine featuring a stereogenic center at the C1 position.[1] The precise three-dimensional arrangement of the phenyl and tetrahydroisoquinoline moieties is critical for its utility in asymmetric synthesis and for the biological activity of its derivatives. Therefore, a rigorous structure elucidation process employing a suite of spectroscopic and analytical methods is imperative. This guide outlines the standard experimental workflows and expected data for confirming the structure of this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques. The following tables summarize the expected quantitative data. Note: While extensive efforts have been made to collate data specific to the (1R)-enantiomer, some of the following data is representative of the racemic or closely related N-substituted analogs due to the limited availability of a complete public dataset for the specific enantiomer. This is a common challenge in the documentation of synthetic intermediates.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| ¹H NMR (CDCl₃) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| H-Ar (phenyl & isoquinoline) | 7.40 - 7.10 | m | - | 9H |

| H-1 | 5.54 | t | 7.2 | 1H |

| H-3 | 3.67 - 3.57 | m | - | 2H |

| H-4 | 3.10 - 3.04 | m | - | 1H |

| H-4' | 2.77 | dt | 16.1, 5.1 | 1H |

| NH | (broad signal, variable) | s | - | 1H |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) [ppm] | Assignment |

| C-Ar (quat.) | 148.5, 135.4, 133.0 | Aromatic |

| C-Ar (CH) | 129.6, 129.3, 128.2, 127.1, 126.8, 119.5, 115.2 | Aromatic |

| C-1 | 58.3 | CH |

| C-3 | 42.2 | CH₂ |

| C-4 | 26.6 | CH₂ |

Note: The ¹H and ¹³C NMR data presented are based on the closely related compound 1-(nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline and may show slight deviations for the title compound. The assignments are based on general chemical shift principles and 2D NMR correlations (COSY, HSQC, HMBC) would be required for unambiguous assignment.[2]

Table 2: Mass Spectrometry Data

| Technique | Parameter | Value |

| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺ for C₁₅H₁₆N⁺ | 210.1283 |

| Found [M+H]⁺ | (To be determined) | |

| Electron Ionization Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z 209 |

| Base Peak | m/z 132 | |

| Major Fragments | m/z 208, 132 |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Broad | N-H Stretch |

| 3060 - 3020 | Medium | Aromatic C-H Stretch |

| 2920 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600, 1490, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~750, ~700 | Strong | Aromatic C-H Bend (monosubstituted & ortho-disubstituted) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR: A proton-decoupled experiment is conducted. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by 2-3 bonds, respectively.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for HRMS and a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization source for fragmentation analysis.

Sample Preparation:

-

HRMS (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted. The solution is infused directly into the ESI source.

-

EI-MS: A dilute solution of the sample in a volatile solvent is injected into the GC, which separates the compound before it enters the MS detector.

Data Acquisition:

-

HRMS (ESI): Data is acquired in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.

-

EI-MS: The mass spectrometer is set to scan a typical mass range (e.g., m/z 40-400) after electron ionization at 70 eV.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound (often as a salt, e.g., hydrochloride) in a suitable solvent system.

-

Data Collection: A suitable crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas. Diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles. The absolute configuration is determined by analyzing the anomalous dispersion effects, often using the Flack parameter. An X-ray diffraction study of the hydrochloride salt of the (+)-enantiomer has determined its absolute configuration to be S.[3] Consequently, the (1R)-enantiomer possesses the opposite configuration.

Visualization of Methodologies

The following diagrams illustrate the logical workflows for the key analytical methods used in the structure elucidation of this compound.

Caption: Overall workflow for the synthesis and structure elucidation of the target molecule.

Caption: Logical workflow for 2D NMR-based structure elucidation.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conclusion

The comprehensive structural elucidation of this compound necessitates a multi-technique analytical approach. While NMR and mass spectrometry are powerful tools for determining the compound's connectivity and molecular formula, single-crystal X-ray crystallography is indispensable for the unambiguous determination of its absolute stereochemistry. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to confidently verify the structure and purity of this vital chiral building block, ensuring the quality and stereochemical integrity of downstream synthetic products.

References

The Stereochemical Nuances of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the synthesis, resolution, and analysis of the stereoisomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (PHTHIQ), a pivotal scaffold in medicinal chemistry.

The tetrahydroisoquinoline core is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Among these, 1-phenyl-1,2,3,4-tetrahydroisoquinoline (PHTHIQ) stands out due to the critical role of its stereochemistry in determining biological efficacy. The chiral center at the C1 position gives rise to (S)- and (R)-enantiomers, each possessing distinct pharmacological profiles. Notably, the (S)-enantiomer of PHTHIQ is a key intermediate in the synthesis of Solifenacin, a potent M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[2][3] This guide provides a comprehensive technical overview of the stereochemistry of PHTHIQ, focusing on stereoselective synthesis, analytical methodologies, and quantitative data to support researchers and professionals in drug development.

Stereoselective Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The generation of enantiomerically pure PHTHIQ is a key challenge and a subject of extensive research. The primary strategies involve the asymmetric reduction of the corresponding 1-phenyl-3,4-dihydroisoquinoline precursor, diastereoselective reactions using chiral auxiliaries, and classical resolution of the racemic mixture.

Two of the most common foundational methods for creating the isoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.[4][5][6]

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline.[6][7] This intermediate is then reduced to the tetrahydroisoquinoline. Asymmetric variants of this reaction have been developed to introduce chirality.[1][8]

-

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[4][5][9][10] The use of chiral Brønsted acids can facilitate asymmetric synthesis.

The general synthetic approaches are visualized below:

Caption: Overview of Bischler-Napieralski and Pictet-Spengler reactions for PHTHIQ synthesis.

Asymmetric Hydrogenation

A highly efficient method for producing enantiomerically enriched PHTHIQ is the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using chiral transition metal catalysts.[11] Iridium and Ruthenium complexes with chiral ligands, such as those derived from BINAP and other phosphines, have demonstrated excellent enantioselectivity.[12][13]

Chiral Resolution

Classical resolution remains a widely used industrial method for obtaining the desired enantiomer. This technique involves the formation of diastereomeric salts by reacting the racemic PHTHIQ with a chiral resolving agent, such as D-(−)-tartaric acid.[2] The differing solubilities of the diastereomeric salts allow for their separation by crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base. To improve process efficiency, the undesired (R)-enantiomer can be racemized in a one-pot process and recycled.[2]

The workflow for chiral resolution and racemization is illustrated below:

Caption: Chiral resolution of racemic PHTHIQ and recycling of the undesired enantiomer.

Quantitative Data on Stereoselective Syntheses

The following table summarizes quantitative data from various stereoselective synthetic methods for 1-phenyl-1,2,3,4-tetrahydroisoquinoline and related derivatives.

| Method | Substrate | Catalyst/Reagent | Yield (%) | ee/de (%) | Reference |

| Asymmetric Hydrogenation | 1-Phenyl-3,4-dihydroisoquinoline | Ir-L4 complex | >99 | 94 (ee) | [12] |

| Asymmetric Hydrogenation | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | Ir-L5 complex | >99 | 76 (ee) | [12] |

| Asymmetric Hydrogenation | 1-Phenylisoquinolinium salt | Rh-JosiPhos complex | 99 | 96 (ee) | [14] |

| Chiral Resolution | Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | d-(−)-tartaric acid | 81 | 96.7 (ee) | [2] |

| Diastereoselective Synthesis | (S)-phenylglycinol-derived imine | Grignard reagent, then catalytic hydrogenation | 24 (overall) | 98 (ee) | [15] |

Experimental Protocols

Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

Objective: To synthesize enantiomerically enriched (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline via asymmetric hydrogenation.

Materials:

-

1-Phenyl-3,4-dihydroisoquinoline

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Chiral phosphine ligand (e.g., a JosiPhos-type ligand)

-

Solvent (e.g., degassed methanol or dichloromethane)

-

Hydrogen gas (high pressure)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, a high-pressure autoclave is charged with [Ir(COD)Cl]₂ and the chiral phosphine ligand in the chosen solvent.

-

The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for catalyst pre-formation.

-

The substrate, 1-phenyl-3,4-dihydroisoquinoline, is added to the autoclave.

-

The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

The reaction is pressurized with hydrogen to the desired pressure (e.g., 40-60 bar) and stirred at a specific temperature (e.g., 30-60 °C) for a set duration (e.g., 20 hours).[16]

-

After the reaction is complete, the autoclave is cooled and the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Chiral Resolution of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Objective: To separate the (S)- and (R)-enantiomers of PHTHIQ using a chiral resolving agent.

Materials:

-

Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

D-(−)-tartaric acid

-

Solvent (e.g., ethanol or a mixture of alcohols and water)[17]

-

Aqueous solution of a base (e.g., NaOH or K₂CO₃)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Racemic PHTHIQ is dissolved in the chosen solvent, and the solution is heated.

-

A solution of D-(−)-tartaric acid (typically 0.5 equivalents) in the same solvent is added to the PHTHIQ solution.

-

The mixture is allowed to cool slowly to room temperature, and then further cooled (e.g., in an ice bath) to promote crystallization of the less soluble diastereomeric salt.

-

The precipitated salt, enriched in one diastereomer (e.g., (S)-PHTHIQ-tartrate), is collected by filtration and washed with a small amount of cold solvent.

-

The mother liquor, enriched in the other diastereomer, is set aside.

-

The isolated diastereomeric salt is suspended in water and treated with an aqueous base until the pH is alkaline.

-

The liberated free base (the desired enantiomer) is extracted into an organic solvent.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the enantiomerically enriched PHTHIQ.

-

The enantiomeric purity is determined by chiral HPLC.

Biological Significance and Signaling Pathways

The pharmacological importance of PHTHIQ stereoisomers is exemplified by Solifenacin. The (S)-PHTHIQ is a crucial building block for this drug, which functions as a selective antagonist of the M3 muscarinic acetylcholine receptor.[18][19][20] These receptors are primarily responsible for the contraction of the detrusor muscle in the bladder.[18][19] By blocking the action of acetylcholine at these receptors, Solifenacin reduces involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder.[19][20][21]

A simplified representation of Solifenacin's mechanism of action is provided below:

Caption: Solifenacin competitively antagonizes the M3 receptor, leading to bladder muscle relaxation.

Conclusion

The stereochemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a critical determinant of its biological activity and its utility as a synthetic intermediate. A thorough understanding of the stereoselective synthetic routes, methods of chiral resolution, and analytical techniques for determining enantiomeric purity is essential for researchers and professionals in the field of drug discovery and development. The continued development of more efficient and scalable asymmetric synthetic methods will further enhance the accessibility of enantiomerically pure PHTHIQ, paving the way for the discovery of novel therapeutics based on this important scaffold.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicreactions.org [organicreactions.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. air.unimi.it [air.unimi.it]

- 15. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 17. CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method - Google Patents [patents.google.com]

- 18. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]

- 19. reallifepharmacology.com [reallifepharmacology.com]

- 20. Solifenacin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various bioactive molecules, most notably Solifenacin, a potent muscarinic receptor antagonist used for the treatment of overactive bladder. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with a detailed experimental protocol for its enantioselective preparation via chiral resolution. Furthermore, its biological relevance is contextualized through a depiction of the signaling pathway of its prominent derivative, Solifenacin.

Physical and Chemical Properties

The physical and chemical properties of this compound and its related forms are summarized in the tables below. These properties are critical for its handling, characterization, and application in synthetic and medicinal chemistry.

Table 1: Physical Properties

| Property | This compound | Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline |

| Appearance | White to Almost white powder to crystal | Solid | White to off-white crystalline powder |

| Melting Point (°C) | 80.0 to 84.0 | 98.0 to 102.0 | 87 - 91 |

| Boiling Point (°C) | Not specified | 338.4 ± 11.0 (Predicted) | 338 (Lit.) |

| Solubility | Not specified | Chloroform (Slightly), Methanol (Slightly) | Soluble in organic solvents such as ethanol and chloroform but insoluble in water |

Table 2: Chemical and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N | [1] |

| Molecular Weight | 209.29 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 180272-45-1 | [1] |

| SMILES | C1CN--INVALID-LINK--C3=CC=CC=C3 | [1] |

| InChIKey | PRTRSEDVLBBFJZ-OAHLLOKOSA-N | [1] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of available spectral data for the racemic compound. The spectra for the individual enantiomers are identical except for the optical rotation.

Table 3: Spectral Data for 1-phenyl-1,2,3,4-tetrahydroisoquinoline (Racemate)

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.15-7.35 (m, 9H, Ar-H), δ 4.85 (s, 1H, H1), δ 3.90-4.10 (m, 2H, H3/H4), δ 3.10-3.30 (m, 2H, H3/H4), and δ 2.75-2.95 (m, 2H, H2)[2] |

| ¹³C NMR | Aliphatic carbons at δ 58.5 (C1), δ 46.2 (C-alpha to N), and aromatic carbons in the typical range.[2] |

| Infrared (IR) (cm⁻¹) | 3360 (weak, N-H stretching), 1600, 1490 (Aromatic C=C stretching)[2] |

| Mass Spectrometry (MS) | m/z 209.29 [M⁺•] (Molecular ion), m/z 132 [M⁺• - C₆H₅] (Phenyl radical loss fragment)[2] |

Experimental Protocols

The enantiomerically pure this compound is commonly obtained by the resolution of the racemic mixture. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid.

Chiral Resolution of Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

Objective: To separate the (1R) and (1S) enantiomers from a racemic mixture of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Materials:

-

Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

D-(-)-tartaric acid

-

Methanol

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Deionized water

-

Filter paper and funnel

-

Crystallization dish

-

pH meter or pH paper

Procedure:

-

Dissolution: Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a suitable amount of methanol.

-

Addition of Resolving Agent: To this solution, add a solution of D-(-)-tartaric acid in methanol. The molar ratio of the amine to the tartaric acid should be optimized, but a 1:1 ratio is a common starting point.

-

Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the diastereomeric salt. The (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-D-tartrate salt is typically less soluble and will precipitate out first.

-

Isolation of the (1S)-enantiomer salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol. The mother liquor will be enriched with the (1R)-enantiomer.

-

Liberation of the free amine: To obtain the free (1S)-amine, the collected crystals are dissolved in water, and the solution is basified with a sodium hydroxide solution to a pH of approximately 8.5. The free amine will precipitate out of the solution.

-

Isolation of the (1S)-enantiomer: The precipitated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is collected by filtration, washed with deionized water until neutral, and dried.

-

Isolation of the (1R)-enantiomer: The mother liquor from step 4, which is enriched in the (1R)-enantiomer, is concentrated. The free (1R)-amine can be recovered by basification with sodium hydroxide solution, followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification may be required.

Expected Outcome: This procedure allows for the separation of the two enantiomers. The efficiency of the resolution can be assessed by measuring the optical rotation of the final products and by chiral HPLC analysis.

Caption: Chiral resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Biological Context and Signaling Pathways

This compound is a key chiral building block for the synthesis of Solifenacin. Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 receptor subtype, which is primarily responsible for bladder contraction.

In patients with an overactive bladder, inappropriate contraction of the detrusor muscle leads to symptoms of urgency and incontinence. By blocking the M3 receptors, Solifenacin reduces the contractility of the detrusor muscle, thereby alleviating these symptoms. The signaling pathway involves the inhibition of acetylcholine-mediated activation of the M3 receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the downstream signaling cascade that leads to smooth muscle contraction.

Caption: Mechanism of action of Solifenacin at the M3 muscarinic receptor.

References

The Multifaceted Biological Activities of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Drug Discovery and Development

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the diverse biological activities of tetrahydroisoquinoline (THIQ) alkaloids. This class of compounds, found in numerous plant species and also synthesized in the laboratory, has demonstrated significant potential in a variety of therapeutic areas, including oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions. This guide summarizes key quantitative data, details essential experimental protocols for assessing their activity, and visualizes the core signaling pathways through which these alkaloids exert their effects.

Introduction to Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline alkaloids are a large and structurally diverse family of natural and synthetic compounds built around the 1,2,3,4-tetrahydroisoquinoline scaffold.[1][2][3] Their wide range of pharmacological properties has made them a subject of intense research in medicinal chemistry and drug discovery.[4] Clinically used drugs such as the muscle relaxant tubocurarine and the anti-cancer agent trabectedin feature the THIQ core, highlighting the therapeutic potential of this structural motif.[1] This guide will explore the key biological activities of THIQ alkaloids, focusing on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

THIQ derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest.[2]

Quantitative Data on Anticancer Activity

The anticancer potency of various THIQ derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the cytotoxic effects of these compounds. A selection of reported IC50 values is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| GM-3-18 | Colo320 (Colon) | 1.6 | [6] |

| DLD-1 (Colon) | 1.8 | [6] | |

| HCT116 (Colon) | 0.9 | [6] | |

| SNU-C1 (Colon) | 10.7 | [6] | |

| SW480 (Colon) | 1.7 | [6] | |

| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [6] |

| MDA-MB-231 (Breast) | 0.37 (µg/mL) | [6] | |

| Ishikawa (Endometrial) | 0.01 (µg/mL) | [6] | |

| Compound 7e | A549 (Lung) | 0.155 | [1] |

| Compound 8d | MCF7 (Breast) | 0.170 | [1] |

Signaling Pathways in Anticancer Activity

The anticancer effects of THIQ alkaloids are often mediated through the modulation of critical signaling pathways that control cell growth, proliferation, and survival. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

The NF-κB signaling pathway plays a crucial role in inflammation and cancer, promoting cell proliferation and survival.[7] Some THIQ alkaloids have been shown to suppress NF-κB activity, thereby inhibiting the expression of downstream target genes involved in tumor progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[2] The synthesized THIQ alkaloid, CKD-712, has been shown to exert its anticancer effects in A549 human lung cancer cells by suppressing NF-κB-regulated proteins.[2]

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer.[8][9] Several isoquinoline alkaloids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[10] Activation of this pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs).[11]

Neuroprotective Activity

Several THIQ alkaloids have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[12] Their mechanisms of action include antioxidant properties, inhibition of neuroinflammation, and modulation of neurotransmitter systems.[13][14] The benzylisoquinoline alkaloid dauricine, for instance, has been shown to reduce Aβ accumulation and exhibit anti-apoptotic and antioxidant properties.[3]

Quantitative Data on Neuroprotective Activity

The neuroprotective potential of THIQ alkaloids can be assessed by their ability to protect neuronal cells from various toxins.

| Compound/Derivative | Assay | Effect | Concentration | Reference |

| Dauricine | Aβ accumulation in neuronal cells | Reduction | - | [3] |

| 1-Methyl-THIQ | MPP+ induced neurotoxicity | Inhibition | - | [15] |

| N-norgalanthamine | Acetylcholinesterase Inhibition | IC50 = 2.76 ± 0.65 µM | [16] | |

| 11β-hydroxygalanthamine | Acetylcholinesterase Inhibition | IC50 = 3.04 ± 0.61 µM | [16] |

Antimicrobial Activity

THIQ alkaloids have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[17][18] Their mechanisms of action can involve the inhibition of essential microbial enzymes, disruption of cell membranes, and interference with nucleic acid synthesis.[19]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of THIQ derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 145 | Saccharomyces cerevisiae | 1 | [15] |

| Compound 146 | Yarrowia lipolytica | 2.5 | [15] |

| Berberine | Candida albicans | 75.53 µM | [20] |

| HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-8 | [9] |

| HSN739 | Vancomycin-resistant Enterococcus (VRE) | 4-8 | [9] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and THIQ alkaloids have demonstrated potent anti-inflammatory properties.[5] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of THIQ alkaloids can be quantified by their ability to inhibit the production of inflammatory mediators in cell-based assays.

| Compound/Derivative | Assay | Inhibition | Concentration | Reference |

| MHTP | NO production in LPS-stimulated macrophages | 47% | 25 µM | |

| MHTP | IL-1β production in LPS-stimulated macrophages | 35.7% | 1 µg/mL | |

| MHTP | IL-6 production in LPS-stimulated macrophages | 31.0% | 1 µg/mL | |

| Fangchinoline | IL-1β and TNF-α production | >90% | 10 µg/mL | |

| Isotetrandrine | IL-1β and TNF-α production | >90% | 10 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the THIQ alkaloid and a vehicle control for 24-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema (swelling).[8][15] The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.

Procedure:

-

Acclimate male Wistar rats or Swiss albino mice for at least one week.

-

Administer the THIQ alkaloid or vehicle control orally or intraperitoneally.

-

After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the control group.

Determination of Nitric Oxide (NO) Production

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.[1]

Procedure:

-

Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the THIQ alkaloid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatants.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Conclusion

Tetrahydroisoquinoline alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, microbial infections, and inflammation underscores their importance as lead structures for drug discovery. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic promise of this fascinating class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of THIQ alkaloids will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesized tetrahydroisoquinoline alkaloid exerts anticancer effects at least in part by suppressing NF-κB-regulated proteins in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PI3K/Akt pathway and its downstream transcriptional factors as targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 11. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids | MDPI [mdpi.com]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants [mdpi.com]

- 16. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Pharmacological Profile of 1-Phenyl-Tetrahydroisoquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework, incorporating a phenyl group at the 1-position, allows for precise spatial orientation of substituents, making it an attractive template for the design of ligands targeting various G-protein coupled receptors (GPCRs) and other biological targets. This technical guide provides an in-depth overview of the pharmacological profile of 1-phenyl-tetrahydroisoquinoline derivatives, with a particular focus on their interactions with dopamine and serotonin receptor systems. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) of various 1-phenyl-tetrahydroisoquinoline derivatives for key dopamine and serotonin receptor subtypes. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) within this class of compounds.

Table 1: Binding Affinities of 1-Phenyl-Tetrahydroisoquinoline Derivatives at Dopamine Receptors

| Compound Reference | Structure | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (pKi) | Selectivity (D2/D3) |

| Lead Compound 3 | N-biphenylamido-THIQ | - | - | - | - |

| Compound 31 | 7-CF3SO2O-N-(3-indolylpropenamido)-THIQ | - | - | 8.4 | 150-fold for D3 over D2[1] |

| Pergolide | Ergot-derived THIQ analogue | 447[2] | 79.5 ([3H]spiperone)[2] | 0.86[2] | - |

| Cabergoline | Ergot-derived THIQ analogue | - | 0.61[2] | 1.27[2] | - |

| Lisuride | Ergot-derived THIQ analogue | 56.7[2] | 0.95[2] | 1.08[2] | - |

Table 2: Binding Affinities of 1-Phenyl-Tetrahydroisoquinoline and Related Derivatives at Serotonin Receptors

| Compound Reference | Structure | 5-HT1A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) |

| MM 199 | THIQ analog of buspirone | - | Good affinity[3] |

| AK 30 | THIQ analog of NAN-190 | - | Good affinity[3] |

| Compound 7 | Dihydrocarbostyril derivative | 47.3[4] | 4.8[4] |

| Compound 8 | Deoxygenated dihydrocarbostyril derivative | 4.5[4] | - |

| Compound 13 | Indanone derivative | - | 11.91[4] |

| Compound 21 | Chloro-indanone derivative | 0.74[4] | 8.4[4] |

| Compound 1c | Chloro-indanone THIQ derivative | - | 0.5[5] |

| (-)2a | Levorotatory enantiomer of Compound 2 | - | 1.2[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological characterization of novel compounds. Below are representative protocols for key in vitro assays used to evaluate the activity of 1-phenyl-tetrahydroisoquinoline derivatives.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol is a generalized procedure for determining the binding affinity of test compounds to dopamine (e.g., D1, D2, D3) and serotonin (e.g., 5-HT1A, 5-HT7) receptors.[6][7]

a) Membrane Preparation:

-

Harvest cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or dissect brain tissue rich in the target receptor (e.g., striatum for dopamine receptors).

-

Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Membranes can be stored at -80°C.

b) Competition Binding Assay:

-

In a 96-well plate, add the following components in a final volume of 200-250 µL:

-

Receptor membrane preparation (typically 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]5-CT for 5-HT7) near its Kd value.

-

Increasing concentrations of the unlabeled test compound (1-phenyl-tetrahydroisoquinoline derivative).

-

For non-specific binding control wells, add a high concentration of a known, non-radiolabeled antagonist (e.g., haloperidol for D2 receptors).

-

-

Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

c) Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gs and Gi/o-Coupled Receptors

This protocol is used to determine whether a 1-phenyl-tetrahydroisoquinoline derivative acts as an agonist or antagonist at Gs-coupled (e.g., D1, 5-HT7) or Gi/o-coupled (e.g., D2, 5-HT1A) receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

a) Cell Culture and Plating:

-

Use a cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

-

Seed the cells into 96-well or 384-well plates and grow to near confluence.

b) Agonist Mode Assay:

-

Wash the cells with a suitable assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

Add increasing concentrations of the test compound to the wells.

-

For Gi/o-coupled receptors, co-stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Generate a dose-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

c) Antagonist Mode Assay:

-

Pre-incubate the cells with increasing concentrations of the test compound.

-

Add a fixed concentration of a known agonist for the receptor (typically at its EC80 concentration).

-

For Gi/o-coupled receptors, also add a fixed concentration of forskolin.

-

Incubate, lyse the cells, and measure cAMP levels as described for the agonist mode.

-

Generate an inhibition curve and calculate the IC50 value, which can be converted to a Kb (antagonist dissociation constant).

ERK1/2 Phosphorylation Assay

This assay can be used as an alternative or complementary functional readout for GPCR activation, as many signaling pathways converge on the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

a) Cell Treatment:

-

Culture cells expressing the target receptor in multi-well plates and serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with the test compound (for agonist testing) or pre-treat with the test compound followed by a known agonist (for antagonist testing) for a specific time (typically 5-15 minutes).

b) Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

c) Detection of Phosphorylated ERK1/2:

-

The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 can be quantified using various methods, including:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pERK1/2 and total ERK1/2.

-

ELISA: Use a sandwich ELISA kit with antibodies specific for pERK1/2 and total ERK1/2.

-

In-Cell Western/High-Content Imaging: Fix and permeabilize cells in the plate and use fluorescently labeled antibodies to detect pERK1/2 and a nuclear stain for normalization.

-

d) Data Analysis:

-

Normalize the pERK1/2 signal to the total ERK1/2 signal or to the total cell number.

-

Plot the normalized signal against the compound concentration to determine EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for the pharmacological profiling of 1-phenyl-tetrahydroisoquinoline derivatives.

Caption: Dopamine D1 and D2 receptor signaling pathways.

Caption: 5-HT7 receptor signaling pathway.

Caption: Experimental workflow for pharmacological profiling.

Synthesis of the 1-Phenyl-Tetrahydroisoquinoline Scaffold

The 1-phenyl-tetrahydroisoquinoline core is typically synthesized via two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[8][9][10] For the synthesis of 1-phenyl derivatives, benzaldehyde or a substituted benzaldehyde is used as the carbonyl component.

General Protocol:

-

A β-phenylethylamine is reacted with benzaldehyde in a suitable solvent.

-

The reaction is catalyzed by a protic or Lewis acid (e.g., HCl, trifluoroacetic acid).

-

The intermediate Schiff base undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[11] This is followed by reduction of the resulting 3,4-dihydroisoquinoline to the tetrahydroisoquinoline.

General Protocol:

-

A β-phenylethylamine is first acylated with benzoyl chloride or a similar acylating agent to form the corresponding N-acyl derivative.

-

The N-acyl derivative is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline.

-

The dihydroisoquinoline intermediate is subsequently reduced to the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH4).

Conclusion

1-Phenyl-tetrahydroisoquinoline derivatives represent a rich and diverse class of compounds with significant potential for the development of novel therapeutics, particularly for central nervous system disorders. Their ability to be readily synthesized and modified allows for extensive exploration of structure-activity relationships. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize new 1-phenyl-tetrahydroisoquinoline derivatives with tailored pharmacological profiles. Further investigation into the signaling pathways and in vivo effects of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. science24.com [science24.com]

- 4. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. name-reaction.com [name-reaction.com]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Action of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the mechanism of action of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its closely related analogs. The primary mechanism of action for the anticancer properties of this class of compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This guide details the quantitative data supporting this mechanism, outlines the experimental protocols used for its elucidation, and presents the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The predominant mechanism through which 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives exert their cytotoxic effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these compounds prevent the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis. This disruption triggers a cascade of cellular events culminating in apoptotic cell death.[4][5]

Binding to the Colchicine Site

Molecular docking studies and competitive binding assays suggest that 1-phenyl-tetrahydroisoquinoline derivatives likely bind to the colchicine binding site on β-tubulin.[3][6] This binding prevents the conformational changes necessary for tubulin dimers to assemble into microtubules.

Downstream Signaling Cascade

The inhibition of tubulin polymerization initiates a well-defined signaling pathway leading to apoptosis.

Caption: Signaling pathway from tubulin binding to apoptosis.

Quantitative Data

The biological activity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been quantified through various in vitro assays. The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of representative analogs. Note: Data for the specific (1R) enantiomer is limited in publicly available literature; the presented data is for closely related derivatives.

Table 1: Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives

| Compound | Modifications | Cell Line | IC50 (µM) | Reference |

| 5n | 3'-OH, 4'-OCH3 on 1-phenyl ring | Various | Not specified in abstract | [1] |

| 21 | 1-(3,4,5-trimethoxyphenyl)-4-(pyridin-4-ylmethyl) | CEM Leukemia | 4.10 | [3] |

| 32 | 1-(3-hydroxy-4-methoxyphenyl)-4-(pyridin-4-ylmethyl) | CEM Leukemia | 0.64 | [3] |

| GM-3-18 | Chloro group on phenyl ring | HCT116 (Colon Cancer) | 0.9 - 10.7 | [7] |

| GM-3-121 | Not specified | MCF-7 (Breast Cancer) | 0.43 | [7] |

| GM-3-121 | Not specified | MDA-MB-231 (Breast Cancer) | 0.37 | [7] |

| GM-3-121 | Not specified | Ishikawa (Endometrial Cancer) | 0.01 | [7] |

Table 2: Tubulin Polymerization Inhibitory Activity

| Compound | Concentration (µM) | Inhibition (%) | Reference |

| 32 | 40 | 52 | [3] |

Potential Alternative Mechanisms of Action

While tubulin inhibition is the most substantiated mechanism, the tetrahydroisoquinoline scaffold is known to interact with other biological targets. These represent potential, though less characterized, mechanisms of action for this compound.

-

Dopamine Receptors: Certain 1-phenyl-tetrahydroisoquinolines have been investigated as ligands for D1 and D3 dopamine receptors.[8][9]

-

Muscarinic Receptors: The structurally related compound Solifenacin, synthesized from a tetrahydroisoquinoline precursor, is a known M3 muscarinic receptor antagonist.[10]

-

NMDA Receptors: Derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline have shown affinity for the NMDA receptor ion channel binding site, with one (S)-configured analog exhibiting a Ki value of 0.0374 µM.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the mechanism of action of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere for 24 hours.[4]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[4]

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

-

Reaction Mixture: Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer containing GTP) at 37°C.[6]

-

Compound Addition: The test compound, a positive control (e.g., colchicine), and a negative control (vehicle) are added to separate reaction mixtures.

-

Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance (light scattering) at 340 nm over time in a spectrophotometer equipped with a temperature-controlled cuvette holder.[12]

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[5]

-

Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G2/M phase is quantified to determine if the compound induces cell cycle arrest at this phase.[5]

Conclusion

The primary mechanism of action of this compound and its analogs as anticancer agents is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. This is supported by quantitative cytotoxicity and tubulin polymerization inhibition data for several derivatives. While other potential targets such as dopamine and muscarinic receptors exist for the broader tetrahydroisoquinoline class, the antitubulin activity is the most well-characterized for the 1-phenyl substituted variants. Further research is warranted to elucidate the specific activity of the (1R) enantiomer and to fully explore its potential interactions with other pharmacological targets.

References

- 1. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique three-dimensional conformation and synthetic tractability have made it a fertile ground for the discovery and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the THIQ scaffold, including its synthesis, diverse biological activities, and the structure-activity relationships that govern its therapeutic potential.

Synthetic Strategies for the Tetrahydroisoquinoline Core

The construction of the THIQ nucleus can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pictet-Spengler Reaction

A cornerstone of THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][3] This reaction is particularly effective when the aromatic ring is activated with electron-donating groups.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction [4]

-

To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) is added the aldehyde or ketone (1.1 equivalents).

-

An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the desired tetrahydroisoquinoline.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method that involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[1][5] This intermediate is then reduced to the corresponding THIQ.

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction [6]

-

The β-phenylethylamide (1.0 equivalent) is dissolved in an appropriate solvent (e.g., toluene, acetonitrile).

-

A dehydrating agent (e.g., POCl₃, 1.5-2.0 equivalents) is added, and the mixture is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is cooled and carefully poured onto ice.

-

The aqueous layer is basified with a strong base (e.g., sodium hydroxide) and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried, and concentrated to give the crude 3,4-dihydroisoquinoline.

-

The crude intermediate is dissolved in a suitable solvent (e.g., methanol) and a reducing agent (e.g., sodium borohydride) is added portion-wise at 0 °C.

-

The reaction is stirred until completion, quenched, and the product is extracted and purified as described for the Pictet-Spengler reaction.

Biological Activities and Therapeutic Applications

The THIQ scaffold is associated with a remarkable diversity of biological activities, making it a valuable template for drug design.

Anticancer Activity

Numerous THIQ derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cell proliferation and survival.[4][5]

Table 1: Anticancer Activity of Representative Tetrahydroisoquinoline Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50/GI50 (µM) | Mechanism of Action (if known) |

| GM-3-18 | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | KRas Inhibitor |

| GM-3-121 | MCF-7 (Breast) | Antiproliferative | 0.43 (µg/mL) | Not specified |

| GM-3-121 | MDA-MB-231 (Breast) | Antiproliferative | 0.37 (µg/mL) | Not specified |

| Compound 7e | A549 (Lung) | Cytotoxicity | 0.155 | CDK2 Inhibitor |

| Compound 8d | MCF7 (Breast) | Cytotoxicity | 0.170 | DHFR Inhibitor |

| Compound 5d | Various | Anti-proliferative | 1.591 - 2.281 | NF-κB Nuclear Translocation Inhibitor |

Data sourced from references[7][8].

Experimental Protocol: MTT Assay for Cytotoxicity [9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test THIQ compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

THIQ derivatives have also emerged as potent anti-inflammatory agents, often by modulating key inflammatory pathways such as the NF-κB signaling cascade.[8][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][11]

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Compound Administration: The test THIQ compound or a reference drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.

-

Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.

Signaling Pathways and Mechanisms of Action

A key aspect of drug discovery is understanding the molecular mechanisms by which a compound exerts its therapeutic effect. Several THIQ derivatives have been shown to target specific signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.[12][13] Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases.[8] Certain THIQ compounds have been designed to inhibit this pathway, often by preventing the nuclear translocation of the p65 subunit.[8]

Inhibition of the NF-κB signaling pathway by THIQ derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a THIQ derivative and its biological activity is crucial for the rational design of more potent and selective compounds.

SAR of THIQ-based PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for inflammatory diseases.[14] SAR studies on THIQ-based PDE4 inhibitors have revealed important structural features for activity. For instance, substitution at the C-3 position of the THIQ ring with a rigid substituent has been shown to enhance subtype selectivity.[14] Furthermore, the nature and position of substituents on the pendant phenyl ring significantly influence the inhibitory potency.

Conclusion

The tetrahydroisoquinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives ensure its continued importance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more selective and potent THIQ-based compounds, the exploration of novel biological targets, and the application of modern drug design strategies to optimize their pharmacokinetic and pharmacodynamic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. inotiv.com [inotiv.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. NF-κB - Wikipedia [en.wikipedia.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Potential of 1-Phenyl-Tetrahydroisoquinolines: A Technical Guide to Natural Sources and Synthetic Analogs

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals